molecular formula C6H3ClF2O B1456452 3-Chloro-4,5-difluorophenol CAS No. 1261472-63-2

3-Chloro-4,5-difluorophenol

Cat. No. B1456452
M. Wt: 164.54 g/mol
InChI Key: BEZZBNYGPCGUKO-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorophenol, also known as 3-chloro-4,5-difluorobenzene-1-ol, is an aromatic compound that belongs to the class of phenols. It has a molecular weight of 204.53 g/mol and a molecular formula of C6H3ClF2OH. It is a colorless to slightly yellow liquid, with a melting point of -81°C and a boiling point of 131°C. 3-Chloro-4,5-difluorophenol is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

3-Chloro-4,5-difluorophenol serves as a precursor in the synthesis of complex organic compounds. It's involved in the development of molecules with potential applications ranging from materials science to pharmaceuticals. For instance, its derivatives have been explored for their optical and dielectric properties, contributing to advancements in polyimide thin films, which are essential in electronics due to their high thermal stability and excellent electrical insulating properties (Jang et al., 2007). Similarly, the compound's structure has facilitated the study of intramolecular hydrogen bonding and molecular conformations, enhancing our understanding of chemical reactivity and interaction mechanisms (Yan et al., 2007).

Catalysis and Chemical Reactions

3-Chloro-4,5-difluorophenol and its derivatives have been instrumental in catalysis research, particularly in the development of environmentally friendly processes. For example, its structural analogs have been used in the synthesis of polycarbonates and cyclic carbonates from carbon dioxide and epoxides, showcasing the potential for using CO2 as a raw material in chemical synthesis, which is crucial for carbon capture and utilization strategies (Cuesta-Aluja et al., 2016).

Environmental Science

In environmental science, derivatives of 3-Chloro-4,5-difluorophenol are used to study the degradation of pollutants. Research involving titanium dioxide doped with copper, using a sol-gel method, has shown significant potential in the photocatalytic degradation of chlorophenols under visible light. This application is particularly relevant for treating water contaminated with phenolic compounds, which are harmful to both human health and the environment (Lin et al., 2018).

Spectroscopy and Material Science

3-Chloro-4,5-difluorophenol derivatives have also been explored in spectroscopy and material science, aiding in the characterization of polymorphic forms of pharmaceutical compounds. These studies are vital for understanding the physical and chemical properties of drug substances, which can significantly affect their efficacy and stability (Vogt et al., 2013).

properties

IUPAC Name

3-chloro-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZBNYGPCGUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-difluorophenol

CAS RN

1261472-63-2
Record name 3-Chloro-4,5-difluorophenol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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